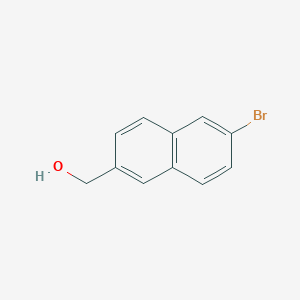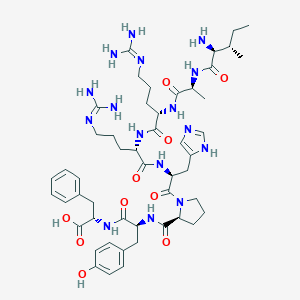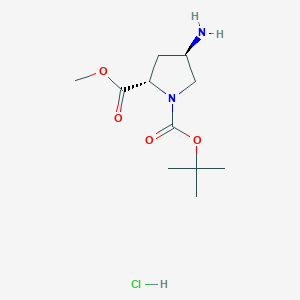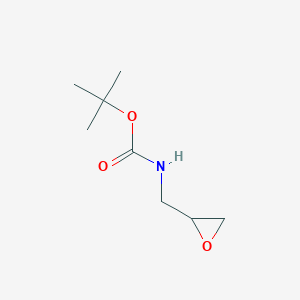
(6-溴萘-2-基)甲醇
概述
描述
(6-Bromonaphthalen-2-yl)methanol, also known as 6-bromo-2-naphthol, is an aromatic compound with a wide range of applications in the scientific field. It is a highly useful molecule, due to its unique properties, such as its stability, solubility, and ability to form strong hydrogen bonds. In addition, it is a versatile compound that can be used in a variety of different synthetic reactions, including aldol condensations, Wittig reactions, and Grignard reactions. Furthermore, 6-bromo-2-naphthol has been widely studied for its potential applications in medicinal chemistry, organic synthesis, and materials science.
科学研究应用
- 应用:研究人员使用6-溴-2-萘甲醇开发了具有AIE(聚集诱导发射)活性的超分辨率荧光探针。 这些探针能够灵敏地检测和成像纤维状淀粉样蛋白,包括小鼠脑切片中的Aβ斑块 .
- 应用:源自石竹科植物的6-溴-2-萘甲醇能使鲍氏不动杆菌菌株对多粘菌素B敏感。它增强了多粘菌素的效果,有可能减少治疗鲍氏不动杆菌感染的毒性。 baumannii 感染 .
β-淀粉样蛋白斑块的荧光成像探针:
与多粘菌素B的协同抗菌活性:
化学合成和反应
生物学研究和药物开发
光物理性质和材料科学
环境和分析化学
作用机制
Target of Action
It’s worth noting that similar brominated compounds have been used in the development of fluorescent probes for β-amyloid plaques, which are associated with alzheimer’s disease .
Mode of Action
Brominated compounds like this have been used in the development of aggregation-induced emission (aie) fluorogens . These fluorogens exhibit enhanced fluorescence upon aggregation or binding with specific targets, such as β-amyloid plaques . The reversible binding between AIE-fluorogens and their targets enables single-molecule localization and super-resolution imaging .
Biochemical Pathways
The use of similar compounds in the detection of β-amyloid plaques suggests a potential role in the biochemical pathways related to alzheimer’s disease .
Result of Action
Similar compounds have been used to develop super-resolution imaging probes for β-amyloid plaques, providing detailed structural information about these plaques .
Action Environment
It’s worth noting that the performance of similar compounds in biological imaging applications can be influenced by factors such as ph, temperature, and the presence of other biological molecules .
安全和危害
属性
IUPAC Name |
(6-bromonaphthalen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAARRMBCEFVKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541715 | |
| Record name | (6-Bromonaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100751-63-1 | |
| Record name | (6-Bromonaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)


![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)








![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)
